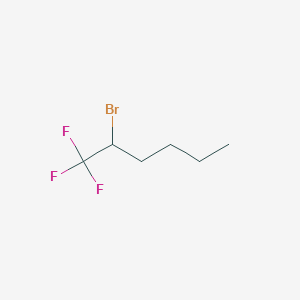

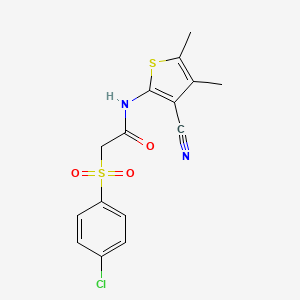

![molecular formula C24H22N2O3S2 B2545782 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide CAS No. 955842-35-0](/img/structure/B2545782.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide" is a multifunctional heterocyclic compound that has been derived from a series of chemical reactions involving heterocyclic precursors. These types of compounds are of significant interest due to their potential biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of amino-substituted tetrahydrobenzo[b]thiophene with various reagents to produce a diverse set of products. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can yield 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be used to synthesize different heterocyclic derivatives . Another example is the one-pot synthesis of N-arylbenzamides from diethyl phthalate, anilines, and 2-amino-benzenethiol in a glycerol medium, which demonstrates a convenient and high-yielding method .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, NMR, and X-ray diffraction. For example, the crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide revealed that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar . Similarly, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by spectral analysis .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse, with the ability to undergo various reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles through diazotisation and coupling followed by air oxidation is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of substituents on the benzamide ring can affect the modes of supramolecular aggregation, as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . The solubility, melting points, and stability of these compounds can vary significantly depending on their specific functional groups and molecular conformations.

Scientific Research Applications

Synthesis and Molecular Structure

A study by Sagar et al. (2018) reported the synthesis and structural characterization of four closely related compounds, exploring their molecular conformations and modes of supramolecular aggregation. These compounds, including variations with fluorobenzamide and chlorobenzamide substituents, exhibit different molecular conformations and are linked through various hydrogen bonding and π-π stacking interactions, suggesting a rich area of structural chemistry (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Anticancer Activity

Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones to investigate their anticancer activity. The study utilized MTT assay for cytotoxic activity against several cancer cell lines, revealing that certain derivatives show significant anticancer properties, highlighting the potential of benzothiazole derivatives as anticancer agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Antimicrobial and Antitumor Activity

Talupur et al. (2021) focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives. This research provides insights into the antimicrobial properties of these compounds and their potential mechanism of action, contributing to the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antibacterial Agents

Palkar et al. (2017) reported on the design, synthesis, and QSAR studies of novel antibacterial agents derived from 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. Their research demonstrates significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the therapeutic potential of these compounds (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Photophysical and Physicochemical Properties

Li et al. (2015) explored the AIE mechanism of a phenylbenzoxazole-based organic compound, providing insights into its photophysical and physicochemical properties. Their study sheds light on the emission enhancement mechanism in condensed states and its potential applications in the development of fluorescent chemosensors (Li, Qian, Xie, Yi, Li, & Huang, 2015).

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S2/c1-28-14-11-12-18(29-2)16(13-14)22(27)26-24-21(15-7-3-5-9-19(15)30-24)23-25-17-8-4-6-10-20(17)31-23/h4,6,8,10-13H,3,5,7,9H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSVIIRUXPXFHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)

![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B2545715.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)